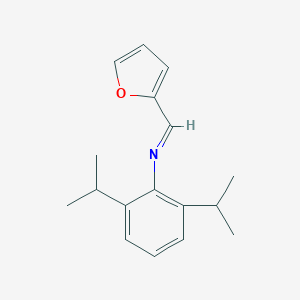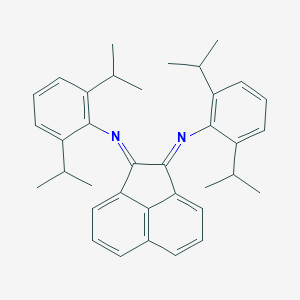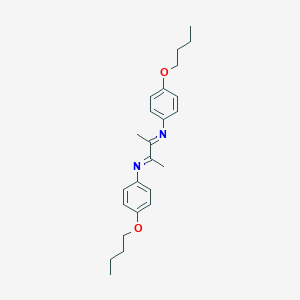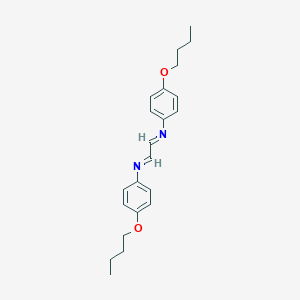![molecular formula C18H13BrF3NO2 B287986 4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B287986.png)
4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BML-210 and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of BML-210 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. BML-210 inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BML-210 has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BML-210 is its ability to selectively inhibit the NF-κB signaling pathway. This makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of BML-210 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BML-210. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential applications of BML-210 in the treatment of other inflammatory diseases such as multiple sclerosis and Crohn's disease. Additionally, the development of novel drug delivery systems for BML-210 could help to overcome its low solubility in water.
Métodos De Síntesis
The synthesis of BML-210 involves several steps including the coupling of 4-bromo-2,6-dihydroxybenzaldehyde with methylamine, followed by the condensation of the resulting product with 4-trifluoromethylphenylacetic acid. The final step involves the cyclization of the resulting compound to form BML-210.
Aplicaciones Científicas De Investigación
BML-210 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
Nombre del producto |
4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
|---|---|
Fórmula molecular |
C18H13BrF3NO2 |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H13BrF3NO2/c1-23-15-8-7-13(19)10-14(17(15)25)16(24)9-4-11-2-5-12(6-3-11)18(20,21)22/h2-10H,1H3,(H,23,25)/b9-4+ |
Clave InChI |
VBRICSSTGZHRNO-RUDMXATFSA-N |
SMILES isomérico |
CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br |
SMILES |
CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br |
SMILES canónico |
CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-ditert-butyl-N-{3-[(2,5-ditert-butylphenyl)imino]-1-methylbutylidene}aniline](/img/structure/B287905.png)
![4-butoxy-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B287908.png)
![2,6-dimethyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B287910.png)
![2-methyl-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B287911.png)


![N-[4-(decyloxy)phenyl]-N-(2-{[4-(decyloxy)phenyl]imino}-1-ethylbutylidene)amine](/img/structure/B287916.png)
![N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine](/img/structure/B287917.png)
![N,N'-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine](/img/structure/B287918.png)
![N,N'-Bis[4-(octyloxy)phenyl]-2,3-butanediimine](/img/structure/B287919.png)
![N-(1-ethyl-2-{[4-(hexyloxy)phenyl]imino}butylidene)-N-[4-(hexyloxy)phenyl]amine](/img/structure/B287921.png)

